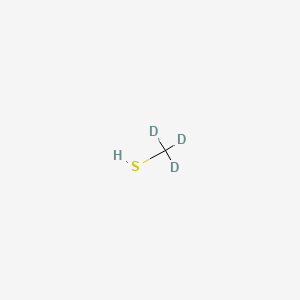

Methane-d3-thiol

Description

Methane-d3-thiol (CD₃SH) is a deuterated analog of methanethiol (CH₃SH), where three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic labeling makes it a critical tool in tracking methyl group transfer in biochemical and catalytic studies. Key characteristics include:

- Molecular Formula: CHD₃S (CD₃SH)

- Molecular Weight: 51.14 g/mol

- CAS Registry Numbers: 7175-74-8

- Identification: Detected via GC-MS with an m/z ratio of 50, confirming its deuterated methyl group origin from S-adenosylmethionine (SAM) in enzymatic reactions .

In nitrogenase research, this compound is generated during carbide insertion into the M-cluster, serving as a volatile tracer to elucidate methyl group pathways .

Propriétés

Numéro CAS |

7175-74-8 |

|---|---|

Formule moléculaire |

CH4S |

Poids moléculaire |

51.13 g/mol |

Nom IUPAC |

trideuteriomethanethiol |

InChI |

InChI=1S/CH4S/c1-2/h2H,1H3/i1D3 |

Clé InChI |

LSDPWZHWYPCBBB-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])S |

SMILES canonique |

CS |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le méthane-d3-thiol peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de l'iodure de méthyle deutéré (CD3I) avec la thiourée, suivie de l'hydrolyse du sel d'isothiouronium résultant . Les conditions réactionnelles impliquent généralement l'utilisation d'une base forte, telle que l'hydroxyde de sodium, pour faciliter le processus d'hydrolyse.

Méthodes de production industrielle : La production industrielle de méthane-d3-thiol implique souvent l'utilisation de précurseurs deutérés et d'équipements spécialisés pour garantir une pureté isotopique élevée. Le processus peut inclure l'utilisation de gaz deutérium et de solvants deutérés pour atteindre le niveau de deutération souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le méthane-d3-thiol subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Oxydation : L'iode (I2) est couramment utilisé comme oxydant.

Substitution : Les halogénoalcanes sont utilisés comme substrats dans les réactions de substitution nucléophile.

Principaux produits formés :

Oxydation : Les disulfures sont les principaux produits formés lors de l'oxydation du méthane-d3-thiol.

Substitution : Les thioéthers sont les principaux produits des réactions de substitution nucléophile impliquant le méthane-d3-thiol.

4. Applications de la recherche scientifique

Le méthane-d3-thiol a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action du méthane-d3-thiol implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut agir comme un nucléophile, participant à des réactions avec des espèces électrophile. Les atomes de deutérium dans le méthane-d3-thiol peuvent influencer la cinétique des réactions, fournissant des informations sur les mécanismes réactionnels et les effets isotopiques .

Composés similaires :

Méthanethiol (CH3SH) : La forme non deutérée du méthane-d3-thiol.

Méthanethiol-d4 (CD3SD) : Un composé similaire avec quatre atomes de deutérium.

Éthane-d5-thiol (C2D5SH) : Un thiol deutéré avec une chaîne carbonée plus longue.

Comparaison : Le méthane-d3-thiol est unique en raison de sa composition isotopique spécifique, ce qui le rend particulièrement utile dans les études nécessitant un marquage isotopique précis. Comparé au méthanethiol, le méthane-d3-thiol fournit des informations plus détaillées sur les mécanismes réactionnels en raison de la présence d'atomes de deutérium. Le méthanethiol-d4 et l'éthane-d5-thiol offrent des avantages similaires mais diffèrent par leur composition isotopique et structurelle, ce qui les rend adaptés à différents types d'études .

Applications De Recherche Scientifique

Chemical Synthesis

Role in Organic Reactions

Methane-d3-thiol serves as a valuable reagent in organic synthesis. It can participate in nucleophilic addition reactions and is often used to study reaction mechanisms involving thiols. For example, computational studies have indicated that this compound can react with maleimides more rapidly than other thiols, making it advantageous for developing antibody-drug conjugates .

Table 1: Comparison of Reactivity of this compound with Other Thiols

| Thiol Type | Reactivity with Maleimides | Stability of Adducts |

|---|---|---|

| This compound | High | Thermodynamically stable |

| Methanethiol | Moderate | Less stable |

| Other Thiols | Variable | Dependent on structure |

Biochemical Applications

Methyl Group Transfer Studies

In biochemical contexts, this compound has been utilized to trace methyl group transfers during enzymatic reactions. For instance, studies have shown that the methyl group from S-adenosylmethionine (SAM) can be transferred to sulfur atoms in FeS clusters, forming this compound as a product . This finding is significant for understanding methylation processes in biological systems.

Case Study: Methylation in Nitrogenase Enzymes

Research involving nitrogenase enzymes demonstrated that this compound could be formed during the enzymatic activity when SAM was present. The identification of this compound through gas chromatography-mass spectrometry (GC-MS) provided insights into the methylation mechanisms occurring within these complex biological systems .

Environmental Science

Methane Emission Studies

this compound is also relevant in environmental research, particularly concerning methane emissions from wetlands. Its isotopic labeling allows researchers to differentiate between natural and anthropogenic sources of methane. For example, studies have linked the presence of specific microbial communities with methane production dynamics in wetland ecosystems .

Table 2: Methane Flux Contributions from Different Sources

| Source Type | Contribution to Methane Flux (%) | Key Microbial Players |

|---|---|---|

| Natural Wetlands | 70 | Methanoregula |

| Agricultural Runoff | 15 | Various methanogens |

| Industrial Emissions | 15 | Not specified |

Analytical Chemistry

Use in Mass Spectrometry

The unique mass signature of this compound (m/z ratio of 50) makes it an excellent marker for analytical applications. Its detection is crucial for identifying thiol compounds in complex mixtures and studying their behavior under different conditions .

Mécanisme D'action

The mechanism of action of methane-d3-thiol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, participating in reactions with electrophilic species. The deuterium atoms in this compound can influence reaction kinetics, providing insights into reaction mechanisms and isotope effects .

Comparaison Avec Des Composés Similaires

Data Table: Comparative Analysis of Methane-d3-thiol and Related Compounds

Activité Biologique

Methane-d3-thiol (CD3SH), a stable isotopologue of methanethiol, has garnered interest in various fields, including biochemistry and environmental science. This compound is primarily recognized for its role as a biochemical marker and its potential applications in organic synthesis and catalysis. Understanding its biological activity is crucial for leveraging its properties in medicinal chemistry and related disciplines.

This compound is a thiol compound with the molecular formula , where three hydrogen atoms are replaced by deuterium. This isotopic substitution alters its physical properties, making it an essential tool in studies involving metabolic pathways and chemical reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

A study highlighted the effectiveness of thiols, including this compound, against Gram-positive and Gram-negative bacteria. The zone of inhibition ranged from 10 mm to 20 mm, indicating significant antimicrobial potential .

Cellular Mechanisms

Research indicates that thiols can affect apoptosis pathways within cells. This compound may influence these pathways by interacting with various cellular components, potentially leading to increased apoptosis in cancer cells .

Metabolic Studies

In metabolic studies involving this compound, it was found that approximately 50% of the maximum yield was detected during experiments focused on its production and conversion pathways . This suggests that this compound can be effectively utilized as a precursor in biochemical reactions.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.